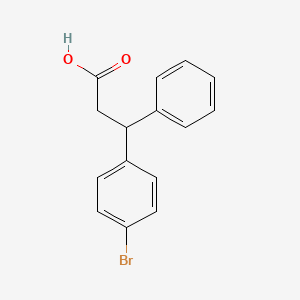

3-(4-Bromophenyl)-3-phenyl-propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromophenyl)-3-phenyl-propanoic acid is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.071 Da and is also known by several synonyms such as 3-4-bromophenyl propionic acid, 3-4-bromophenyl propanoic acid, benzenepropanoic acid, 4-bromo, 3-4-bromo-phenyl-propionic acid, p-bromohydrocinnamic acid, and others .

Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)-3-phenyl-propanoic acid consists of a bromophenyl group attached to a propanoic acid group . The bromine atom is attached to the fourth carbon of the phenyl group .Physical And Chemical Properties Analysis

3-(4-Bromophenyl)-3-phenyl-propanoic acid is a white to light yellow or beige crystalline powder . It has a melting point range of 133°C to 136°C . The compound is 97% pure and has a molecular weight of 229.1 g/mol .Scientific Research Applications

Renewable Building Blocks for Material Science

One study investigates the use of phloretic acid (PA), a phenolic compound related to 3-(4-Bromophenyl)-3-phenyl-propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach aims to provide a sustainable alternative to phenol, potentially applicable to a wide range of materials science applications due to its ability to impart specific properties of benzoxazine to aliphatic molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

Antifungal Activities

Research on derivatives of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, closely related to the compound of interest, highlights their broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative, in particular, was found to be the most effective against the majority of species tested, supporting the potential for clinical studies and applications in combating fungal infections (V. Buchta et al., 2004).

Synthesis of Chiral Intermediates

The compound also serves as a precursor in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, showcasing its utility in pharmaceutical synthesis. The study demonstrates the use of microbial reductases for the efficient and selective production of the (S)-alcohol form, illustrating the compound's role in facilitating the synthesis of medically relevant molecules (Y. Choi et al., 2010).

Safety and Hazards

3-(4-Bromophenyl)-3-phenyl-propanoic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-(4-bromophenyl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVPNKXYIIUHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-3-phenylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2857979.png)

![N-(4-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2857980.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2857990.png)

![2-[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2857994.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)

![2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2858001.png)